(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Description
(1R,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a chiral cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and a carboxylic acid moiety at C1. This compound serves as a critical building block in peptide synthesis and pharmaceutical research, where its stereochemistry and protective groups enable precise control over molecular interactions and stability .
Properties
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, commonly referred to as Boc-cyclobutane-1-carboxylic acid, is a cyclic amino acid derivative with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for drug development and therapeutic applications.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 868364-63-0
The biological activity of Boc-cyclobutane-1-carboxylic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with biological systems.
Biological Activity Overview
Research has indicated several key biological activities associated with Boc-cyclobutane-1-carboxylic acid:
- Antimicrobial Activity : Studies have shown that derivatives of cyclobutane compounds exhibit antimicrobial properties, which may be leveraged in developing new antibiotics.
- Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter receptors, particularly glutamate receptors, which are crucial for neuronal signaling and protection against excitotoxicity.
- Anti-inflammatory Properties : Preliminary investigations indicate that Boc-cyclobutane-1-carboxylic acid may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Hara et al. (2009) | Investigated the interaction of cyclobutane derivatives with glutamate receptors, highlighting the potential neuroprotective effects of Boc-cyclobutane compounds. |
| Fragment-based Drug Discovery (FBDD) | The compound was utilized as a fragment in drug discovery processes, demonstrating its ability to engage with target proteins effectively. |
| Antimicrobial Testing | Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. |
Detailed Research Insights
- Neuroprotective Mechanisms : In vitro studies have shown that Boc-cyclobutane-1-carboxylic acid can inhibit NMDA receptor-mediated excitotoxicity in neuronal cultures. This suggests a protective role against neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains demonstrated that modifications to the cyclobutane structure could enhance antimicrobial activity. The compound showed significant inhibition against Gram-positive bacteria.
- Inflammation Modulation : Research indicated that Boc-cyclobutane derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory conditions.
Scientific Research Applications
(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is aBuilding Block that can be used in organic synthesis and peptidomimetics drug design . Its CAS number is 868364-63-0 .
Basic Information
- IUPAC Name methyl (1r,2s)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
- Molecular Formula
- Molecular Weight 215.25 g/mol
Scientific Research Applications
The primary application of this compound lies in its utility as a building block for synthesizing complex molecules with specific spatial arrangements .
Key application areas:
- Organic Synthesis The cyclobutane moiety is found in nucleotides with antiviral and antineoplastic activity and has been employed to synthesise fatty acids, terpenes, steroids and amino acids .
- Peptidomimetics Due to its locked cis conformation and the presence of the cyclobutane moiety, ACCA can be used as building block for organic synthesis and peptidomimetics drug design .
- Drug Design and Development Amino acids containing a cyclobutane ring are widely studied because of their versatility, and they can find applications in different fields .
- Inhibitors Cyclobutanones can function as metalloprotease transition-state inhibitors, given the equilibrium of a cyclobutanone with its corresponding hydrate that can interact with active site metals .
- Antibiotics Cyclobutanone library, which was screened against the antibiotic target DapE, identified a number of 2-aminocyclobutanone derivatives with micromolar inhibitory potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural, physicochemical, and functional differences between the compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Cyclopropane vs. Cyclobutane Core
- Cyclopropane Analogs (e.g., CAS 1810070-30-4): The smaller cyclopropane ring introduces significant ring strain, enhancing reactivity but reducing metabolic stability. This makes cyclopropane derivatives valuable for conformational restriction in drug candidates but limits their in vivo applications .
- Cyclobutane Core : The main compound’s cyclobutane ring balances moderate strain with improved stability, making it more suitable for prolonged synthetic processes and intermediates requiring shelf-life .
Substituent Effects
- Fluorination (CAS 1639454-74-2): Fluorine at C1 lowers the pKa (2.44 vs. ~3–4 for non-fluorinated analogs), increasing solubility and altering hydrogen-bonding capabilities. This is critical for optimizing bioavailability in drug candidates .
- This modification is advantageous for central nervous system (CNS)-targeted drugs .
Positional Isomerism
Q & A
Q. What are the key synthetic strategies for preparing (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid?
The synthesis typically involves cyclobutane ring formation followed by Boc (tert-butoxycarbonyl) protection. Cyclobutanation can be achieved via [2+2] photocycloaddition or transition metal-catalyzed methods, as seen in structurally similar cyclopropane derivatives . The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or NaHCO₃) to protect the amine, ensuring regioselectivity and stability during subsequent reactions .
Q. How does the Boc group influence the reactivity of this compound in downstream applications?
The Boc group serves as a temporary protective moiety for the amine, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during synthetic steps. Its steric bulk and electron-withdrawing properties also modulate the compound’s solubility and crystallinity, facilitating purification . Deprotection under acidic conditions (e.g., TFA or HCl in dioxane) regenerates the free amine for further functionalization .
Q. What analytical techniques are critical for characterizing this compound?
- Chiral HPLC or SFC : Essential for confirming the (1R,2S) stereochemistry, as improper configuration compromises biological activity .
- NMR Spectroscopy : ¹H and ¹³C NMR validate the cyclobutane ring structure, Boc group integration, and carboxylic acid proton .
- Mass Spectrometry (HRMS) : Confirms molecular weight and purity .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain affect the compound’s stability under varying pH and temperature conditions?
Cyclobutane’s ring strain (angle deviation from ideal tetrahedral geometry) increases reactivity but may reduce thermal stability. Experimental data gaps exist for this specific compound, but analogous Boc-protected cyclopropanes show decomposition above 150°C or in strongly acidic/basic media . Pre-emptive stability studies using accelerated thermal gravimetric analysis (TGA) and pH-dependent kinetic assays are recommended to define safe handling thresholds .
Q. What strategies resolve contradictions in stereochemical outcomes during cyclobutane synthesis?
Competing pathways in cyclobutanation (e.g., cis/trans isomerism) can lead to stereochemical impurities. Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., Jacobsen’s thiourea catalysts) improves enantioselectivity . Computational modeling (DFT) helps predict transition states and optimize reaction conditions to favor the (1R,2S) configuration .
Q. How can researchers design enzyme inhibitors leveraging this compound’s structural features?
The cyclobutane scaffold mimics bioactive conformations of peptide backbones, making it valuable for protease or kinase inhibitor design. Key steps include:
- Molecular Docking : Screening against target enzymes (e.g., HIV-1 protease) to identify binding motifs .
- Structure-Activity Relationship (SAR) Studies : Modifying the carboxylic acid and Boc-protected amine to enhance affinity and selectivity .
- In Vitro Assays : Measuring IC₅₀ values and selectivity profiles against off-target enzymes .
Q. What are the limitations in current toxicity and ecotoxicity data, and how can they be addressed?
Existing safety data sheets lack acute toxicity, mutagenicity, and environmental impact data for this compound . Researchers should:
- Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
- Use computational tools (e.g., ECOSAR) to predict ecotoxicological endpoints until experimental data is available .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Flow Chemistry : Minimizes side reactions by controlling residence time and temperature .
- Design of Experiments (DoE) : Identifies critical parameters (e.g., catalyst loading, solvent polarity) via factorial or response surface methodologies .
Q. What experimental protocols mitigate degradation during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
